(5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
305856-00-2 |
|---|---|
Molecular Formula |
C14H13NO3S3 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H13NO3S3/c16-13-12(8-10-4-2-1-3-5-10)20-14(19)15(13)11-6-7-21(17,18)9-11/h1-5,8,11H,6-7,9H2/b12-8- |
InChI Key |
DFAPKTUAYLACDN-WQLSENKSSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
(5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of (5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one can be represented as follows:
This compound features a thiazolidinone core with a benzylidene substituent and a dioxidotetrahydrothiophen moiety, which contribute to its biological properties.
Biological Activity Overview
The biological activities of thiazolidin-4-one derivatives are extensive. They include:
- Anticancer Activity : Several studies have demonstrated that thiazolidinones can inhibit tumor cell proliferation. For instance, analogs of thiazolidinones have shown significant antiproliferative effects against various cancer cell lines such as Huh7, Caco2, and MDA-MB 231 with IC50 values often below 10 μM .
- Antimicrobial Properties : Thiazolidinones have been reported to exhibit antimicrobial activity against a range of pathogens. The structural modifications in these compounds can enhance their efficacy against bacteria and fungi .
- Antioxidant Effects : Some derivatives have demonstrated antioxidant properties through mechanisms involving radical scavenging activities. This is critical for preventing oxidative stress-related diseases .
Anticancer Activity
A study evaluating the antiproliferative effects of various thiazolidinone derivatives found that (5Z)-5-benzylidene derivatives exhibited potent inhibition against several cancer cell lines. The most active compound showed IC50 values lower than 10 μM in Caco2 and HCT116 cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (5Z)-5-benzylidene derivative | Huh7 | <10 |
| (5Z)-5-benzylidene derivative | Caco2 | <10 |
| (5Z)-5-benzylidene derivative | MDA-MB 231 | <10 |
Antimicrobial Activity
Thiazolidinone derivatives have been tested against various microbial strains. The modifications at different positions on the thiazolidinone ring significantly influence their antimicrobial potency. For example, certain derivatives showed enhanced activity against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential was assessed using DPPH radical scavenging assays. Compounds derived from thiazolidinone frameworks demonstrated varying degrees of antioxidant activity, with some exhibiting comparable efficacy to established antioxidants like vitamin C .
Case Study 1: Inhibition of DYRK1A Kinase
Research has highlighted the potential of thiazolidinones as inhibitors of DYRK1A kinase, which is implicated in various neurological disorders. Compounds were tested for their inhibitory effects on DYRK1A with promising results indicating that modifications on the thiazolidinone scaffold could enhance potency .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, a series of thiazolidinone derivatives were synthesized and evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the thiazolidinone core significantly improved their antibacterial efficacy .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Studies have demonstrated that modifications of the thiazolidinone core can enhance its activity against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
Antioxidant Properties
The antioxidant potential of thiazolidinones is well-documented. The compound (5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one has exhibited strong radical scavenging activities. This property is crucial in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders . Its ability to reduce reactive oxygen species (ROS) levels may provide a therapeutic avenue for conditions exacerbated by oxidative damage.
Anti-melanogenic Effects
Recent studies have highlighted the anti-melanogenic effects of thiazolidinone analogs. Specifically, derivatives similar to (5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one have been shown to inhibit tyrosinase activity effectively. This suggests potential applications in cosmetic formulations aimed at skin whitening or treating hyperpigmentation disorders .
Agricultural Applications
Pesticidal Properties
The compound's structure suggests potential use as a botanical pesticide. The presence of sulfur and nitrogen atoms in its structure may contribute to its efficacy against various agricultural pests. Research into similar compounds has shown promising results in controlling pest populations while minimizing environmental impact compared to synthetic pesticides .
Biocontrol Agents
Thiazolidinone derivatives are being explored as biocontrol agents due to their ability to inhibit fungal pathogens affecting crops. Studies indicate that these compounds can be integrated into integrated pest management (IPM) strategies, providing a sustainable option for crop protection without the adverse effects associated with conventional chemical pesticides .
Chemical and Biological Research
Synthesis and Structural Studies
The synthesis of (5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied to optimize its yield and purity. Structural modifications have been explored to enhance its biological activity and selectivity against target enzymes like tyrosinase and bacterial cell wall synthesis pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Rhodanine derivatives differ primarily in substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Crystallographic Insights
- Substituents influence molecular planarity. For example, the dihedral angle between the benzylidene ring and thiazolidinone core in compound II is 4.1°, ensuring near-coplanar geometry for optimal target binding .
- The sulfone group in the main compound likely induces distinct packing patterns in the crystal lattice compared to non-oxidized analogs, affecting physicochemical stability .
Preparation Methods
Formation of the Thiazolidinone Core
The precursor 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is synthesized via cyclocondensation of tetrahydrothiophene-3-sulfonamide with carbon disulfide and chloroacetic acid under basic conditions. This step typically employs sodium hydroxide in ethanol, yielding the intermediate in 75–82% efficiency.
Knoevenagel Condensation
The benzylidene group is introduced via condensation of the thiazolidinone intermediate with benzaldehyde derivatives. Catalyzed by piperidine in refluxing ethanol, this step achieves Z-selectivity through thermodynamic control, favoring the (5Z)-isomer due to steric and electronic effects. Yields range from 68% to 85%, depending on the aldehyde substituent.
Table 1: Conventional Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Selectivity (Z:E) |
|---|---|---|---|
| Core Formation | NaOH, EtOH, 80°C, 6h | 75–82 | N/A |
| Knoevenagel Reaction | Benzaldehyde, piperidine, EtOH, reflux | 68–85 | 7:3 to 9:1 |
Green Chemistry Approaches
Recent advances prioritize eco-friendly methodologies, notably using deep eutectic solvents (DES) as dual catalysts and reaction media. A ZnCl₂/urea DES system enables rapid, high-yield synthesis at ambient temperatures, eliminating column chromatography.
DES-Mediated One-Pot Synthesis
Combining the thiazolidinone core precursor and benzaldehyde in ZnCl₂/urea (1:2 molar ratio) at 60°C for 20–30 minutes achieves near-quantitative yields (92–98%). The DES enhances electrophilicity of the aldehyde and stabilizes the transition state, accelerating condensation. The solvent is recyclable for ≥5 cycles without yield loss.
Table 2: Green Synthesis Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 20–30 minutes |
| Temperature | 60°C |
| Yield | 92–98% |
| Solvent Recyclability | 5 cycles (98% efficiency retention) |
Microwave-Assisted Optimization
Microwave irradiation significantly reduces reaction times while maintaining high Z-selectivity. A protocol using ethanol as solvent and piperidine as base achieves complete conversion within 8–12 minutes at 100°C, yielding 88–94% product. Microwave conditions enhance dipole interactions, promoting uniform heating and faster kinetics.
Mechanistic Insights and Stereochemical Control
The (5Z)-configuration is favored due to conjugation between the thioxo group and benzylidene π-system, as confirmed by DFT calculations. Transition state analysis reveals a lower energy barrier for Z-isomer formation (ΔG‡ = 18.3 kcal/mol) compared to the E-isomer (ΔG‡ = 22.1 kcal/mol).
Industrial-Scale Considerations
Patented workflows emphasize scalability through continuous-flow systems. A 2025 patent describes a telescoped process where the thiazolidinone core and benzylidene derivative are synthesized in tandem, achieving 89% overall yield at kilogram scale. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
